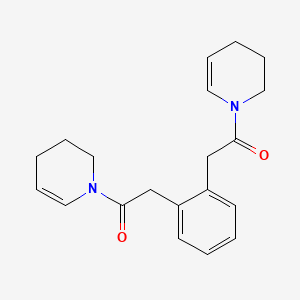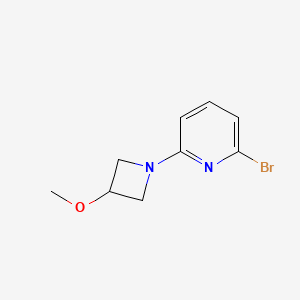
2-chloro-N4-phenylpyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N4-phenylpyrimidine-4,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-phenylpyrimidine-4,5-diamine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated using an organic solvent .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of safer quenching agents and efficient recovery methods are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-phenylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are employed to promote coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-chloro-N4-phenylpyrimidine-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N4-phenylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: This compound is similar in structure but contains a fluorine atom instead of chlorine.
2-chloro-p-phenylenediamine: Another related compound, differing in the position of the chlorine atom and the presence of a phenyl group.
Uniqueness
2-chloro-N4-phenylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
2-chloro-4-N-phenylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) |
InChI Key |
DOSOAXSODCIAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


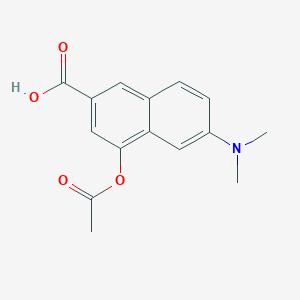
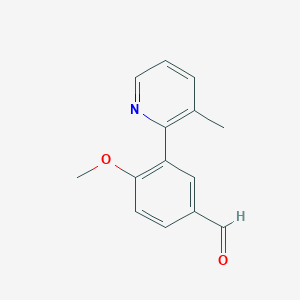
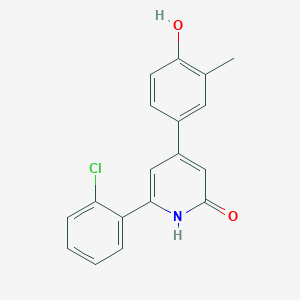
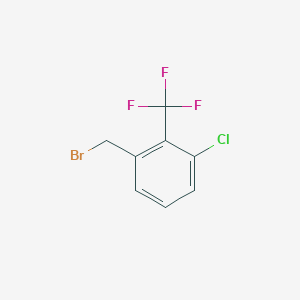
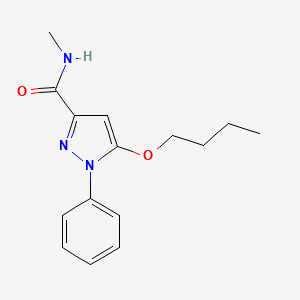

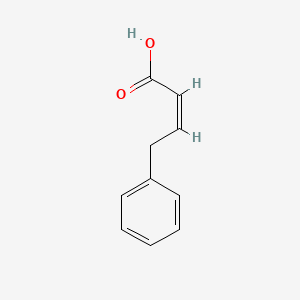
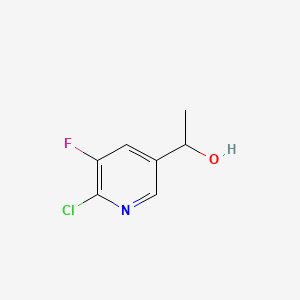
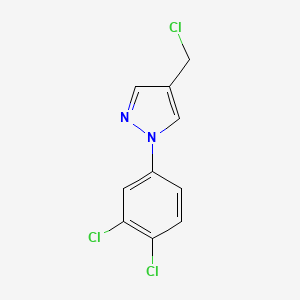
![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
